3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one
Description
3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one is a synthetic organic compound featuring an oxolan-2-one (γ-lactone) core substituted with an ethylidene group linked to a 4-ethoxyaniline moiety. This structure combines a lactone ring’s electrophilic reactivity with the aromatic and hydrogen-bonding capabilities of the ethoxyaniline group.
Properties
CAS No. |
920312-91-0 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-[1-(4-ethoxyanilino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C14H17NO3/c1-3-17-12-6-4-11(5-7-12)15-10(2)13-8-9-18-14(13)16/h4-7,15H,3,8-9H2,1-2H3 |
InChI Key |
RCHXSHQWOLGRCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=C2CCOC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one typically involves the reaction of 4-ethoxyaniline with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxolan-2-one ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include refluxing the reactants in a suitable solvent and using catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyanilino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
Ethylidene-Aniline Derivatives
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone (CAS: 883794-38-5) Structure: Shares the 4-ethoxyanilino group but replaces the lactone with a propanone chain and a cyclohexylphenyl substituent. Properties: Higher molecular weight (351.5 g/mol) and lipophilicity (XLogP3: 6.6) compared to the target compound, suggesting enhanced membrane permeability but reduced solubility . Applications: Noted as a synthetic precursor, highlighting its utility in fine chemical synthesis.
3-[1-({4-[(6-Methoxyquinolin-8-yl)amino]pentyl}amino)ethylidene]oxolan-2-one Structure: Incorporates a quinoline moiety and pentylamino chain, increasing structural complexity. Applications: Metabolite identified in blood; structurally related to bulaquine (CDRI-80/53), an antimalarial 8-aminoquinoline derivative .
Lactone-Based Derivatives
3-[(2-Hydroxyphenyl)methyl]amino}oxolan-2-one Structure: Replaces the ethoxyaniline with a hydroxyphenyl group. Properties: Lower molecular weight (207.22 g/mol) and reduced rotatable bonds (improved rigidity) compared to the target compound .
3-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}oxolan-2-one Structure: Features dimethoxyphenyl substituents, enhancing electron-donating capacity. Properties: Molecular weight 265.3 g/mol; dimethoxy groups may improve antioxidant activity but reduce metabolic stability .
Metal Complexes with Related Ligands
Cobalt(III) Complexes (e.g., [Co(B)₂(L)]ClO₄, L = dpq/dppz)
- Structure : Coumarin-derived ligands (e.g., esculetin) coordinated to cobalt.
- Activity : High visible-light-triggered cytotoxicity against HeLa (IC₅₀: 3.5–4.1 μM) and MCF-7 cells via ROS generation and DNA photocleavage .
Copper(II)/Zinc(II) Complexes with Chroman-2,4-dione Ligands
- Structure : 3-(2-hydroxybenzoyl)-2H-chromen-2-one ligands.
- Activity : Moderate antibacterial effects (14–17 mm inhibition zones vs. S. aureus) and scavenging activity .
Pharmacological and Mechanistic Insights
| Compound | Biological Activity | Mechanism | Key Advantage |
|---|---|---|---|
| Target Compound | In silico predicted anticancer | Potential ROS generation | Synergistic with conventional drugs |
| Cobalt(III) Complexes | IC₅₀: 3.5 μM (HeLa) | DNA photocleavage via hydroxyl radicals | Light-activated cytotoxicity |
| Copper/Zinc Complexes | 14–17 mm inhibition (S. aureus) | DNA replication inhibition | Non-toxic, non-carcinogenic |
| Bulaquine Derivatives | Antimalarial (e.g., CDRI-80/53) | Parasite DNA interaction | Broad-spectrum antiparasitic activity |
Physicochemical and ADMET Properties
| Property | Target Compound | 1-(4-Cyclohexylphenyl)-3-... | Cobalt(III) Complexes |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 351.5 | 600–800 |
| LogP | Moderate (estimated) | 6.6 | High (due to metal ion) |
| Toxicity | In silico non-toxic | Non-carcinogenic | Low dark toxicity |
| Solubility | Moderate | Low | Variable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
